tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate
CAS No.: 2089321-22-0
Cat. No.: VC5249404
Molecular Formula: C10H18F2N2O2
Molecular Weight: 236.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089321-22-0 |
|---|---|
| Molecular Formula | C10H18F2N2O2 |
| Molecular Weight | 236.263 |
| IUPAC Name | tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 |
| Standard InChI Key | PQJOHBZTOIMHCM-SSDOTTSWSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CNCCC1(F)F |
Introduction
Chemical Identity and Structural Characteristics
Comparative Structural Analysis With Related Derivatives
Structural analogs such as tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate (PubChem CID 97294838) and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (PubChem CID 58386785) demonstrate how fluoro-substitution patterns influence physicochemical properties . The 4,4-difluoro variant exhibits:
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Enhanced dipole moments: Due to symmetrical fluorine substitution, increasing polarity for improved aqueous solubility.
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Steric effects: The Boc group at C3 creates steric hindrance that may limit rotational freedom, potentially improving receptor binding kinetics .
Synthesis and Manufacturing
Traditional Synthesis Routes
The primary synthetic pathway involves sequential functionalization of piperidine precursors:
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Amine protection: Reaction of (3R)-4,4-difluoropiperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Purification: Chromatographic isolation yields the carbamate-protected product with >97% purity .
Key challenges include maintaining stereochemical integrity during Boc protection and minimizing racemization at the chiral center. Typical yields range from 65–78% in batch processes.
Advanced Manufacturing Techniques
Recent innovations aim to improve efficiency and sustainability:
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Flow microreactor systems: Reduce reaction times from hours to minutes while enhancing heat transfer and mixing efficiency.
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Catalytic asymmetric synthesis: Enantioselective methods using chiral catalysts to achieve higher enantiomeric excess (ee >99%) .
A comparative analysis of synthesis methods reveals:
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Batch (Traditional) | 65–78 | 97 | 6–8 h |
| Flow Microreactor | 82–89 | 99 | 0.5 h |
Therapeutic Applications and Research Progress
Neurological Disorders
Research priorities include:
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Neurodegenerative disease models: Testing in Alzheimer’s and Parkinson’s cellular assays to modulate tau phosphorylation or α-synuclein aggregation.
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Psychiatric applications: Potential anxiolytic or antidepressant effects via serotonin receptor modulation .
Oncological Investigations
Early-stage studies explore:
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Apoptosis induction: Fluorine’s electron-withdrawing effects may enhance pro-apoptotic signaling in cancer cell lines.
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Combination therapies: Synergy with checkpoint inhibitors or DNA-damaging agents .
Industrial Production and Quality Control
Scalability Challenges
Mass production faces hurdles such as:
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High-cost fluorination reagents: Requiring recycling protocols to improve cost-efficiency.
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Chiral purity maintenance: Ensuring >99% ee during scale-up through advanced crystallization techniques .
| Parameter | Requirement |
|---|---|
| Purity (HPLC) | ≥97% |
| Heavy Metals | <10 ppm |
| Residual Solvents | <0.5% |
Emerging Research Frontiers
Structure-Activity Relationship (SAR) Optimization
Ongoing efforts focus on:
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Fluorine replacement: Testing chloro or trifluoromethyl groups to modulate lipophilicity.
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Boc group alternatives: Investigating thermally stable protecting groups for in vivo applications.
Drug Delivery Innovations
Novel formulations under development include:
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